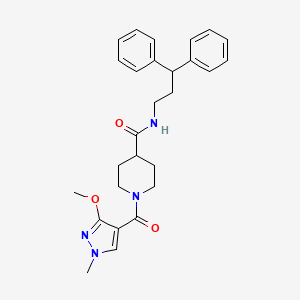
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H36N4O3, with a molecular weight of approximately 480.63 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a diphenylpropyl side chain, which contribute to its biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H36N4O3 |
| Molecular Weight | 480.63 g/mol |
| LogP | 6.782 |
| PSA | 171.22 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
In one study, compounds similar to this compound exhibited apoptosis-inducing activities and enhanced caspase-3 activity at concentrations as low as 1 μM. This suggests that the compound may disrupt microtubule assembly and induce cell cycle arrest in the G2/M phase at higher concentrations (2.5 μM to 10 μM) .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Microtubule Destabilization : The compound may inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.
- Apoptosis Induction : Enhanced caspase activity indicates that the compound activates apoptotic pathways in cancer cells.
- Targeting Specific Proteins : Compounds with similar structures have been shown to inhibit various cancer-related targets such as topoisomerase II and EGFR .
Anti-inflammatory Activity
Beyond its anticancer properties, there is evidence suggesting that pyrazole derivatives can exhibit anti-inflammatory effects. For example, some studies indicate that they may act as COX-2 inhibitors, which could be beneficial in treating inflammatory diseases .
Study 1: Anticancer Activity in MDA-MB-231 Cells
A study focused on the effects of compounds related to this compound on MDA-MB-231 breast cancer cells demonstrated significant morphological changes indicative of apoptosis at concentrations of 1 μM. The study also reported increased caspase-3 activity by 33% to 57% at higher concentrations .
Study 2: In Silico Studies
In silico modeling has predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics. This is crucial for its potential therapeutic application .
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-30-19-24(26(29-30)34-2)27(33)31-17-14-22(15-18-31)25(32)28-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCIVLFGMGOUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














